molecular formula C11H11BrO B2991793 2-Bromo-1-(4-cyclopropylphenyl)ethanone CAS No. 1934754-00-3

2-Bromo-1-(4-cyclopropylphenyl)ethanone

Cat. No.: B2991793
CAS No.: 1934754-00-3
M. Wt: 239.112
InChI Key: YIPSEYWLPHHHND-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4-cyclopropylphenyl)ethanone” is a chemical compound with the CAS Number 1934754-00-3 . It has a molecular weight of 239.11 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom attached to the second carbon of an ethanone group, and a cyclopropyl group attached to the fourth carbon of a phenyl group .

Scientific Research Applications

Synthesis of Branched Tryptamines

2-Bromo-1-(4-cyclopropylphenyl)ethanone is utilized in the synthesis of branched tryptamines, showcasing its versatility in generating compounds with potential pharmacological activities. The rearrangement of cyclopropylketone arylhydrazones, generated in situ from arylhydrazine hydrochlorides and ketones, leads to the formation of tryptamine derivatives. This method effectively synthesizes enantiomerically pure tryptamines, indicating the compound's utility in asymmetric synthesis and its potential in drug discovery (Salikov et al., 2017).

Hydrogen-bonding Patterns in Enaminones

Another application involves the study of hydrogen-bonding patterns in enaminones derived from this compound. The structural analysis of these compounds reveals intricate hydrogen-bonding networks, contributing to our understanding of molecular interactions and the design of new materials and pharmaceuticals (Balderson et al., 2007).

Reactivity and Synthesis of Thiazoles

Research on the reactivity of N-thioamido amidines with halogenated alkyl derivatives, including this compound, facilitates the synthesis of 2-alkylamino thiazoles. This illustrates the compound's role in heterocyclic chemistry, offering pathways to synthesize molecules with potential biological activities (Khilifi et al., 2008).

Improvement of Synthetic Technology

An improvement in the synthetic technology of 2-Bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, demonstrates the importance of this compound in pharmaceutical synthesis, highlighting advancements in yield and purity that can directly impact drug development and manufacturing processes (Yu-feng, 2013).

Safety and Hazards

“2-Bromo-1-(4-cyclopropylphenyl)ethanone” is classified as a chemical hazard. It is corrosive and lachrymatory, and can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection .

Properties

IUPAC Name

2-bromo-1-(4-cyclopropylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPSEYWLPHHHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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